An In-depth Technical Guide to N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide: Synthesis, Characterization, and Potential Applications
Abstract
N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide is a molecule incorporating both a benzamide and a sulfonamide moiety. These functional groups are prevalent in a wide array of pharmacologically active compounds, suggesting potential biological relevance for this molecule.[1][2] This technical guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, detailed protocols for its characterization, and a discussion of its potential applications in drug discovery and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this novel chemical entity.
Introduction
Benzamide and sulfonamide derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] Benzamides are found in drugs with applications as antiemetics, antipsychotics, and anticancer agents.[2][3] Sulfonamides are a well-established class of compounds with activities including antibacterial, antiviral, diuretic, and hypoglycemic effects.[1] The combination of these two pharmacophores in N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide suggests a potential for synergistic or unique pharmacological profiles.
This guide aims to provide a detailed theoretical and practical framework for the synthesis and characterization of N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide, thereby facilitating its exploration as a potential lead compound in drug discovery programs.
Predicted Chemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. The following table summarizes the predicted properties of N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide based on its chemical structure.
| Property | Predicted Value |
| Molecular Formula | C12H18N2O3S |
| Molecular Weight | 270.35 g/mol |
| IUPAC Name | N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide |
| XLogP3-AA | 1.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 87.9 Ų |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Predicted to be soluble in organic solvents like ethanol, methanol, and DMSO |
Synthesis and Purification
The synthesis of N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide can be logically approached via a two-step process starting from commercially available reagents. The proposed synthetic pathway is outlined below.
Synthetic Pathway
Caption: Proposed two-step synthesis of N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-(2-aminoethyl)propane-2-sulfonamide (Intermediate C)
-
To a stirred solution of ethane-1,2-diamine (2.0 eq.) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.5 eq.).
-
Slowly add a solution of propan-2-sulfonyl chloride (1.0 eq.) in DCM (2 mL/mmol) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2 x 10 mL/mmol) and brine (1 x 10 mL/mmol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide (Final Product E)
-
Dissolve N-(2-aminoethyl)propane-2-sulfonamide (1.0 eq.) and triethylamine (1.2 eq.) in DCM (10 mL/mmol) and cool the mixture to 0 °C.
-
Add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide.
Structural Elucidation and Characterization
The identity and purity of the synthesized N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide must be confirmed using a suite of analytical techniques.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the chemical structure.[3]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzamide group, the methylene protons of the ethyl linker, the methine and methyl protons of the isopropyl group, and the two N-H protons of the amide and sulfonamide groups.
-
¹³C NMR: The carbon NMR spectrum should display characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons, the carbons of the ethyl chain, and the carbons of the isopropyl group.
Protocol:
-
Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3]
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound.
Protocol:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using Electrospray Ionization (ESI) mass spectrometry to obtain the [M+H]⁺ or [M+Na]⁺ adducts.
Infrared (IR) Spectroscopy
IR spectroscopy will identify the key functional groups present in the molecule.
Expected Characteristic Peaks:
-
N-H stretching (amide and sulfonamide): ~3300 cm⁻¹
-
C=O stretching (amide): ~1650 cm⁻¹
-
S=O stretching (sulfonamide): ~1350 and 1150 cm⁻¹
Protocol:
-
Acquire the IR spectrum using either a KBr pellet or as a thin film on a salt plate.
Potential Biological Activities and Applications
The presence of both benzamide and sulfonamide moieties suggests several potential avenues for biological investigation.
Workflow for Biological Screening
Caption: A generalized workflow for the biological evaluation of the title compound.
Potential Therapeutic Areas
-
Antimicrobial Agents: Sulfonamides are known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[5][6] The synthesized compound could be screened against a panel of Gram-positive and Gram-negative bacteria.[7]
-
Anticancer Activity: Both benzamide and sulfonamide derivatives have been reported to possess anticancer properties.[2][8] For instance, some benzamides act as histone deacetylase (HDAC) inhibitors, while certain sulfonamides inhibit carbonic anhydrase, an enzyme overexpressed in some tumors.[9]
-
Antiviral Activity: Certain sulfonamide derivatives have shown promise as antiviral agents, including against HIV.[1]
-
Other Potential Activities: Given the diverse pharmacology of the parent scaffolds, other potential activities include anti-inflammatory, analgesic, and anticonvulsant effects.[2][10]
Safety and Handling
While specific toxicity data for N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide is not available, general laboratory safety precautions for handling new chemical entities should be followed. It may be irritating to the skin, eyes, and respiratory system.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[11] All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide provides a comprehensive theoretical framework for the synthesis, characterization, and potential applications of N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide. The presence of two key pharmacophores, the benzamide and sulfonamide moieties, makes this compound an interesting candidate for further investigation in medicinal chemistry and drug discovery. The detailed protocols and workflows presented herein are intended to facilitate its exploration by the scientific community.
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